N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 1235321-55-7
Cat. No.: VC4483447
Molecular Formula: C18H20F3N3O2S
Molecular Weight: 399.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235321-55-7 |
|---|---|
| Molecular Formula | C18H20F3N3O2S |
| Molecular Weight | 399.43 |
| IUPAC Name | N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-4-6-16(7-5-15)27(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2 |
| Standard InChI Key | LGKBFQLMFPCQIE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Introduction
Synthesis and Preparation
While specific synthesis details for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide are not available, compounds with similar structures often involve multi-step syntheses. These processes typically include the formation of the sulfonamide linkage, introduction of the trifluoromethyl group, and attachment of the piperidine and pyridine rings.
| Synthetic Steps | Description |
|---|---|
| Formation of Sulfonamide Linkage | Reaction between a sulfonic acid and an amine |
| Introduction of Trifluoromethyl Group | Often involves difluoromethylation reactions |
| Attachment of Piperidine and Pyridine Rings | May involve nucleophilic substitution or cross-coupling reactions |
Biological Activity and Potential Applications
Compounds with sulfonamide and aromatic ring systems are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a pyridine ring can enhance interactions with biological targets, while the piperidine ring provides flexibility for binding to enzymes or receptors.
| Potential Biological Activities | Description |
|---|---|
| Antimicrobial Activity | Inhibition of bacterial or fungal growth |
| Antiviral Activity | Inhibition of viral replication or entry |
| Anticancer Activity | Inhibition of tumor growth or proliferation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume